Spiro(9H-fluorene-9,4'-imidazolidine)-2',5'-dione, 2,7-difluoro-4-methoxy-, (S)-
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Overview
Description
AL-3803 is a bio-active chemical.
Scientific Research Applications
Structural Characterization and Synthesis
- Synthesis and Structural Analysis : This compound and its derivatives have been synthesized and structurally characterized, providing insights into their molecular structures and properties. Alkaline hydrolysis of this compound results in ring opening, leading to different chemical structures (Todorov, Nikolova, Naydenova, & Shivachev, 2012).
Applications in Pharmacology
- Aldose Reductase Inhibition : Some derivatives of this compound have shown high potency in inhibiting aldose reductase, an enzyme linked to diabetic complications. This inhibition can be significant for the development of therapeutic agents in managing diabetes-related issues (Bovy et al., 1988).
- Antitumor Properties : Novel derivatives like fluoren-NU have been synthesized and shown significant cytotoxicity against certain human tumor cell lines, indicating their potential as antitumor agents (Mukherjee et al., 2009).
- Chemical Analysis and Drug Monitoring : Spiro(fluorene-9,4-imidazolidine)-2',5'-dione derivatives have been used as markers in the GLC analysis of drugs like phenytoin, facilitating the analytical process for plasma phenytoin levels (Macheras & Rosén, 1984).
Chemotherapeutic Research
- Inhibition of Cancer Efflux Pumps : Certain spirofluorenehydantoin derivatives exhibit properties that can inhibit cancer efflux pumps like ABCB1, which is crucial in developing treatments for drug-resistant cancer types (Żesławska et al., 2019).
Material Science
- Blue Luminescent Materials : Derivatives of this compound have been synthesized for potential use in blue light-emitting devices, indicating their applicability in material science and electronics (Li et al., 2021).
properties
CAS RN |
145555-03-9 |
---|---|
Product Name |
Spiro(9H-fluorene-9,4'-imidazolidine)-2',5'-dione, 2,7-difluoro-4-methoxy-, (S)- |
Molecular Formula |
C16H10F2N2O3 |
Molecular Weight |
316.26 g/mol |
IUPAC Name |
(9S)-2,7-difluoro-4-methoxyspiro[fluorene-9,5'-imidazolidine]-2',4'-dione |
InChI |
InChI=1S/C16H10F2N2O3/c1-23-12-6-8(18)5-11-13(12)9-3-2-7(17)4-10(9)16(11)14(21)19-15(22)20-16/h2-6H,1H3,(H2,19,20,21,22)/t16-/m0/s1 |
InChI Key |
FYDPXVSFSSBHGW-INIZCTEOSA-N |
Isomeric SMILES |
COC1=CC(=CC2=C1C3=C([C@@]24C(=O)NC(=O)N4)C=C(C=C3)F)F |
SMILES |
COC1=CC(=CC2=C1C3=C(C24C(=O)NC(=O)N4)C=C(C=C3)F)F |
Canonical SMILES |
COC1=CC(=CC2=C1C3=C(C24C(=O)NC(=O)N4)C=C(C=C3)F)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
AL-3803; AL 3803; AL3803; (-)-AL03152; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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